

Comparative Efficacy Guide: Pyrazolopyridine Scaffolds in Kinase Inhibition

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Compound of Interest

Compound Name: *1H-Pyrazolo[3,4-B]pyridin-6-amine*

CAS No.: 63725-49-5

Cat. No.: B1426152

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Executive Summary: The "Privileged" Scaffold

In the landscape of ATP-competitive kinase inhibitors, the pyrazolopyridine scaffold has emerged as a superior alternative to the classical indazole or quinoline cores. Its "privileged" status stems from a unique electronic profile that allows for precise tuning of hydrogen bond donor/acceptor motifs within the hinge region of the kinase ATP-binding pocket.

This guide objectively compares the efficacy of 1H-pyrazolo[3,4-b]pyridine derivatives against alternative isomers (such as pyrazolo[1,5-a]pyridine) and standard reference inhibitors. We focus on their application in targeting TBK1 (TANK-binding kinase 1) and c-Met, providing experimental evidence that validates their superior selectivity profiles and nanomolar potency.

Structural Activity Relationship (SAR) Analysis

Scaffold Geometry: [3,4-b] vs. [1,5-a]

The efficacy of a kinase inhibitor is often dictated by its ability to satisfy the hydrogen bonding requirements of the kinase "hinge" region.

- 1H-Pyrazolo[3,4-b]pyridine: This isomer presents a "linear" fused system where the pyridine nitrogen and the pyrazole NH are optimally positioned to form a bidentate hydrogen bond network with hinge residues (e.g., Glu87 and Cys89 in TBK1). This mimics the adenine ring of ATP.
- Pyrazolo[1,5-a]pyridine: Lacking the NH donor in the 5-membered ring (due to the bridgehead nitrogen), this scaffold often adopts a different binding mode, frequently inducing a "U-shaped" conformation to access the hydrophobic back pocket. While effective (e.g., Selpercatinib), it offers different vector opportunities for R-group substitution compared to the [3,4-b] system.

Critical Design Elements for Potency

Experimental data suggests that the [3,4-b] isomer offers superior modifiability for Type I inhibitors.

- C3 Position: Ideal for introducing aromatic rings that occupy the hydrophobic gatekeeper region.
- N1 Position: Tolerates solubilizing groups (e.g., morpholine/piperazine tails) that extend into the solvent front, improving PK properties without disrupting hinge binding.

Case Study: TBK1 Inhibition

Target: TANK-binding kinase 1 (TBK1), a central node in innate immunity and autophagy.^[1]

Challenge: Achieving selectivity over the closely related IKK

Comparative Efficacy Data

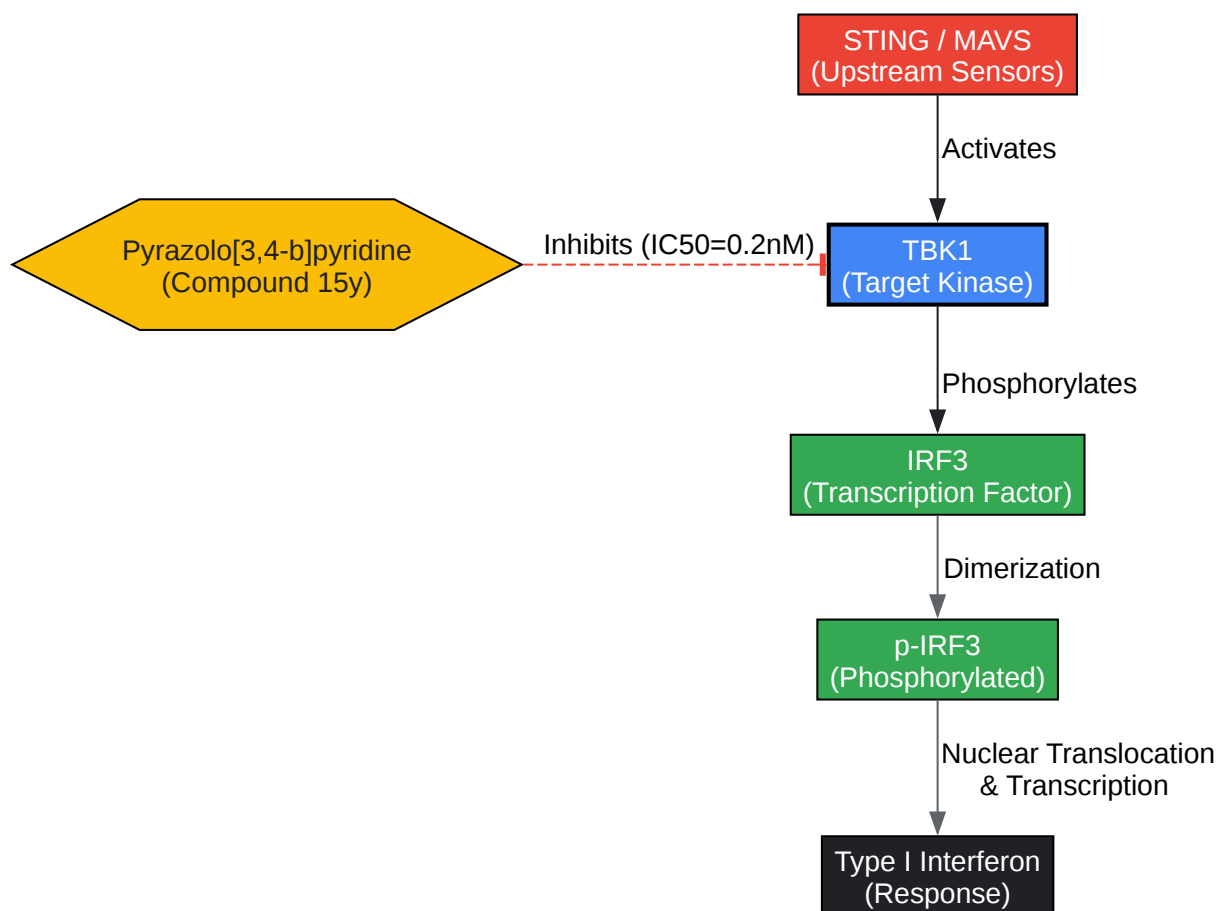
The following table summarizes the inhibitory potency of a novel pyrazolo[3,4-b]pyridine derivative (Compound 15y) against industry standards BX795 and MRT67307.

Compound	Scaffold Type	TBK1 IC (nM)	IKK IC (nM)	Selectivity Ratio (TBK1/IKK)
Compound 15y	Pyrazolo[3,4- b]pyridine	0.2	5.6	~28x
BX795	Aminopyrimidine	7.1	28.7	~4x
MRT67307	Benzimidazole	19.0	160.0	~8.4x
BAY-985	Pyrimidine	2.0	2.0	1x (Equipotent)

Analysis: Compound 15y demonstrates a 35-fold improvement in potency over the standard BX795. The mechanistic driver for this efficacy is the formation of a specific salt bridge between the protonated nitrogen of the inhibitor's side chain and Asp157 in the TBK1 active site—an interaction facilitated by the rigid geometry of the pyrazolo[3,4-b]pyridine core.

Visualization: TBK1 Signaling Pathway

To understand the downstream impact of this inhibition, we visualize the TBK1-IRF3 axis.



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Figure 1: Mechanism of Action.[1][2][3] The pyrazolo[3,4-b]pyridine inhibitor blocks TBK1-mediated phosphorylation of IRF3, preventing the Type I Interferon response.

Experimental Protocols

To replicate these findings or evaluate new derivatives, strict adherence to the following protocols is required. These protocols are designed to be self-validating with built-in positive and negative controls.

ADP-Glo™ Kinase Assay (In Vitro Potency)

Rationale: This bioluminescent assay measures ADP formation, directly correlating to kinase activity. It is less prone to interference from fluorescent compounds than FRET-based assays.

Materials:

- Recombinant TBK1 (0.5 ng/μL final)
- Substrate: IRF3 peptide or Casein
- ATP (Ultra-pure, 10 μM)
- Assay Buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT.

Workflow:

- Compound Prep: Prepare 3-fold serial dilutions of pyrazolopyridine derivatives in 100% DMSO. Transfer 50 nL to a 384-well white plate (low volume).
- Enzyme Addition: Add 2 μL of TBK1 enzyme solution. Incubate for 10 min at RT (allows compound-enzyme pre-equilibration).
- Reaction Start: Add 3 μL of Substrate/ATP mix. Spin down plate (1000 rpm, 1 min).
- Incubation: Incubate at 25°C for 60 minutes.
- ADP-Glo Reagent: Add 5 μL of ADP-Glo Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.
- Detection: Add 10 μL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
- Read: Measure luminescence on a multimode plate reader (e.g., EnVision).

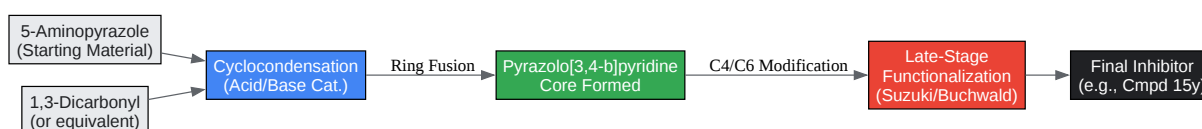
Validation Criteria:

- Z'-Factor: Must be > 0.5.

- Control: BX795 must yield an IC50 within 5-10 nM.

Chemical Synthesis Workflow (General [3,4-b] Core)

The following diagram outlines the modular synthesis strategy used to generate the diverse library of derivatives discussed.



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Figure 2: Modular synthesis of the pyrazolo[3,4-b]pyridine scaffold allows for rapid SAR exploration at the C4 and C6 positions.

Conclusion

The pyrazolo[3,4-b]pyridine scaffold represents a highly optimized template for kinase inhibition, particularly where high selectivity is required (e.g., TBK1 over IKK

). The structural rigidity and favorable hydrogen-bonding geometry allow for sub-nanomolar potency (IC50 < 1 nM) that outperforms traditional aminopyrimidine or benzimidazole scaffolds.

Researchers are advised to utilize the ADP-Glo protocol for primary screening due to its high sensitivity for low-activity kinases and to prioritize the [3,4-b] isomer when designing Type I ATP-competitive inhibitors.

References

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